2-Aminobenzene-1,3,5-tricarboxylic acid
Description
Properties
IUPAC Name |
2-aminobenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGITYKNVPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminobenzene 1,3,5 Tricarboxylic Acid and Its Derivatives
Strategies for Ligand Preparation
The preparation of 2-aminobenzene-1,3,5-tricarboxylic acid and structurally related compounds involves multi-step synthetic sequences that require careful control of reaction conditions to achieve the desired substitution pattern and functional group tolerance.
Conventional Synthetic Routes to 2-Aminobenzene-1,3,5-tricarboxylic Acid
A conventional and efficient method for the synthesis of 2-aminobenzene-1,3,5-tricarboxylic acid has been developed, which is particularly aimed at its application in the preparation of amino-functionalized MOFs. This multi-step process begins with a readily available starting material and proceeds through nitration, oxidation, and reduction steps. google.com
The synthesis commences with 3,5-dimethylbenzoic acid. The first step involves the nitration of this starting material. This is typically achieved by treating 3,5-dimethylbenzoic acid with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is heated to facilitate the introduction of a nitro group onto the aromatic ring, yielding 2-nitro-3,5-dimethylbenzoic acid. The yield for this nitration step is reported to be in the range of 90-93%. google.com
Following nitration, the two methyl groups on the 2-nitro-3,5-dimethylbenzoic acid intermediate are oxidized to carboxylic acid groups. This transformation is a crucial step to generate the desired tricarboxylic acid backbone. A strong oxidizing agent, such as potassium permanganate, is employed for this purpose. The reaction is carried out in an aqueous solution, and careful control of the reaction temperature is necessary. google.com
| Step | Reactant | Reagents | Product | Yield (%) |
| 1. Nitration | 3,5-Dimethylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-3,5-dimethylbenzoic acid | 90-93 |
| 2. Oxidation | 2-Nitro-3,5-dimethylbenzoic acid | KMnO₄, NaOH, H₂O | 2-Nitrobenzene-1,3,5-tricarboxylic acid | - |
| 3. Reduction | 2-Nitrobenzene-1,3,5-tricarboxylic acid | Reducing agent (e.g., H₂, Pd/C) | 2-Aminobenzene-1,3,5-tricarboxylic acid | - |
Retrosynthetic Analysis Approaches for Structurally Related Aminobenzenetricarboxylic Acids
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For structurally related aminobenzenetricarboxylic acids, such as 5-aminoisophthalic acid (5-amino-1,3-benzenedicarboxylic acid), this approach reveals logical bond disconnections and strategic functional group interconversions.
A common retrosynthetic disconnection for aromatic amines is the C-N bond, leading back to a nitroaromatic precursor. This is a reliable strategy as the reduction of a nitro group to an amine is a high-yielding and well-established transformation. youtube.com Therefore, a key precursor for an aminobenzenetricarboxylic acid would be the corresponding nitrobenzenetricarboxylic acid.
Further disconnection of the carboxylic acid groups can be considered. A common retrosynthetic step for a carboxylic acid on an aromatic ring is a C-C bond disconnection, which points to an alkyl group that can be oxidized. For instance, a tricarboxylic acid can be retrosynthetically derived from a trialkylbenzene derivative. This simplifies the starting material to a more readily available substituted toluene (B28343) or xylene derivative.
Let's consider the retrosynthesis of 4-aminobenzoic acid as a simpler, illustrative example. A C-N disconnection suggests 4-nitrobenzoic acid as an intermediate. The carboxyl group of 4-nitrobenzoic acid can be disconnected via a C-C bond, leading back to 4-nitrotoluene. This, in turn, can be derived from toluene through a nitration reaction. Toluene itself can be formed from benzene (B151609) via a Friedel-Crafts alkylation. This step-by-step deconstruction provides a clear synthetic pathway forward. youtube.com
For a more complex molecule like 5-aminoisophthalic acid, the retrosynthetic analysis would similarly involve:
C-N bond disconnection: 5-aminoisophthalic acid is disconnected to 5-nitroisophthalic acid.
Functional group interconversion: The two carboxylic acid groups of 5-nitroisophthalic acid can be seen as arising from the oxidation of two methyl groups. This leads to 5-nitro-m-xylene as a precursor.
Nitration: 5-nitro-m-xylene can be obtained from m-xylene (B151644) through nitration.
This logical process of working backward from the target molecule allows for the identification of simple and accessible starting materials and a sequence of reliable chemical transformations to achieve the synthesis.
Functionalization of the Amino and Carboxyl Moieties
The presence of both amino and carboxylic acid groups in 2-aminobenzene-1,3,5-tricarboxylic acid and its derivatives offers a rich platform for further chemical modification. This functionalization is key to tailoring the properties of the molecule for specific applications, such as tuning the electronic properties of a linker in a MOF or introducing specific binding sites.
Targeted Chemical Modifications of the Amino Group in 2-Aminobenzene-1,3,5-tricarboxylic Acid Derivatives
The amino group in aminobenzoic acid derivatives is a versatile functional handle that can undergo a variety of chemical transformations. These modifications allow for the introduction of a wide range of functionalities, thereby altering the steric and electronic properties of the parent molecule.
One of the most common reactions of the amino group is acylation . This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. For example, the amino group of an aminobenzoic acid can react with acetic anhydride to form the corresponding acetamido derivative. This transformation is often used to protect the amino group during subsequent reactions or to introduce a new functional group. benthamdirect.com
Another important modification is alkylation , which introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or a ketone in the presence of a reducing agent to form a secondary or tertiary amine.
The amino group can also be converted into other nitrogen-containing functional groups. For instance, it can be transformed into an azide (B81097) group through a Sandmeyer-like reaction. This involves diazotization of the amino group with nitrous acid, followed by treatment with an azide salt. The resulting azide can then participate in click chemistry reactions, providing a powerful tool for bioconjugation and materials science.
Furthermore, the amino group can be used as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases). This reaction is particularly relevant in the synthesis of certain dyes and pharmaceuticals. benthamdirect.com
Green Chemistry and Sustainable Synthetic Approaches for Aromatic Amino-Polycarboxylic Acids
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This is particularly relevant for the synthesis of aromatic amino-polycarboxylic acids, where traditional methods often involve harsh reagents and generate significant waste.
One promising green approach is the use of biocatalysis. Enzymes can be used to carry out specific chemical transformations under mild conditions, often with high selectivity. For example, enzymatic methods are being explored for the synthesis of amides from carboxylic acids and amines, offering a sustainable alternative to traditional coupling reagents. nih.gov
Another key aspect of green chemistry is the use of renewable feedstocks. Research is ongoing to develop methods for producing aminobenzoic acids and their derivatives from biomass-derived sources rather than petroleum-based starting materials. This involves leveraging biosynthetic pathways in microorganisms to convert simple sugars into complex aromatic compounds. rsc.orgrsc.org
The development of catalytic methods that minimize waste is also a central theme in green chemistry. For instance, the direct amidation of carboxylic acids with amines using catalysts avoids the need for stoichiometric activating agents, thereby improving the atom economy of the reaction. Similarly, catalytic reductions of nitro groups using molecular hydrogen and a recyclable catalyst are preferred over stoichiometric reducing agents. rsc.org
The use of greener solvents is another important consideration. Many traditional organic solvents are toxic and environmentally harmful. The development of reactions that can be carried out in water or other benign solvents, or even under solvent-free conditions, is a major goal of green chemistry. For example, sustainable natural deep eutectic solvents (NADES) are being investigated as environmentally friendly reaction media for esterification reactions. jsynthchem.com
By embracing these principles of green chemistry, researchers are working to develop more sustainable and efficient methods for the synthesis of 2-aminobenzene-1,3,5-tricarboxylic acid and other valuable aromatic amino-polycarboxylic acids.
2 Aminobenzene 1,3,5 Tricarboxylic Acid As a Constituent in Coordination Polymers and Framework Materials
Metal-Organic Frameworks (MOFs) Incorporating 2-Aminobenzene-1,3,5-tricarboxylic Acid
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of 2-aminobenzene-1,3,5-tricarboxylic acid as a linker allows for the creation of MOFs with inherent functionality imparted by the amino group. A notable example is the synthesis of NH2-MOF-808, where 2-aminobenzene-1,3,5-tricarboxylic acid is used as the precursor ligand to build a robust framework. patsnap.com The solvothermal synthesis method is commonly employed to produce these materials, yielding crystalline structures with tailored properties. patsnap.com
Design Principles for MOF Synthesis with Amino-Functionalized Carboxylate Ligands
The synthesis of MOFs using amino-functionalized carboxylate ligands is guided by several key design principles aimed at controlling the framework's structure and properties. The presence of the amino group can significantly influence the reaction kinetics and final product.
Accelerated Crystallization: Amine functionalization on carboxylate linkers has been shown to accelerate the formation of crystalline MOFs, even enabling aqueous synthesis at room temperature through a process known as biomimetic crystallization. acs.org
Solvent Effects: The choice of solvent is critical, as its polarity and ability to form hydrogen bonds can affect the coordination environment of the metal ions and the self-assembly process of the linkers. mdpi.com
pH Control: The pH of the reaction mixture influences the deprotonation state of both the carboxylic acid groups and the amino group, which in turn affects their coordination behavior and the resulting framework structure.
Modulators: The addition of modulators, such as monocarboxylic acids, can compete with the primary linker during synthesis. This can lead to the formation of structural defects, which can sometimes enhance properties like catalytic activity and adsorption. nih.gov
Mixed-Linker Strategy: Combining amino-functionalized linkers with other organic struts can create multivariate or mixed-linker MOFs. This approach allows for fine-tuning of pore size, shape, and chemical environment within the framework. ekb.eg For instance, the highly porous UMCM-1-NH2 is constructed from both 2-amino-1,4-benzenedicarboxylic acid and 4,4′,4′′-benzene-1,3,5-triyl-tribenzoate (BTB) linkers with Zn4O secondary building units (SBUs). ekb.eg
Role of the Amino Group in Modulating MOF Structure and Topology
The amino group, while often intended for post-synthetic modification, plays a crucial role in directing the initial formation and final topology of the MOF structure. Its position on the aromatic ring is a critical determinant of the framework's architecture.
The amino group can directly or indirectly influence the assembly of the framework.
Direct Coordination: The nitrogen atom of the amino group can act as a Lewis base and coordinate directly to the metal centers, in addition to the carboxylate groups. This increases the connectivity of the linker and can lead to the formation of unique secondary building units (SBUs) and complex network topologies. Amino acids, for example, utilize their amine and carboxyl groups to form complex structures with metal ions. researchgate.netuab.cat
Hydrogen Bonding: The amino group is a potent hydrogen bond donor. It can form intramolecular hydrogen bonds with adjacent carboxylate groups, influencing the linker's conformation. It can also form intermolecular hydrogen bonds with solvent molecules or other linkers, directing the self-assembly process and stabilizing the final three-dimensional structure. nih.gov
The specific placement of the amino group on the benzenetricarboxylic acid core has a profound impact on the resulting MOF architecture. Comparing isomers of aminobenzenetricarboxylic acid reveals how a subtle change in the ligand's geometry can lead to vastly different materials.
For example, the use of 1-aminobenzene-3,4,5-tricarboxylic acid, an isomer of the title compound, in reactions with cadmium(II) and zinc(II) ions resulted in two distinct two-dimensional coordination polymers. In the cadmium-based polymer, the ligand acts as a tridentate linker, while in the zinc-based polymer, it behaves as a pentadentate linker. This demonstrates that changing the metal ion can alter the coordination mode of the ligand, which in turn influences the final architecture of the polymer. The distinct positioning of the amino group in different isomers alters the angles between the carboxylate groups and changes the steric environment around the coordination sites, leading to unique network topologies. researchgate.net This principle of polymorphism, where the same chemical components form different topological networks, is a key area of study in MOF chemistry, as the choice of topology can significantly impact the material's properties and potential applications. researchgate.net
Post-Synthetic Modification (PSM) of MOFs Derived from 2-Aminobenzene-1,3,5-tricarboxylic Acid
A primary advantage of incorporating ligands like 2-aminobenzene-1,3,5-tricarboxylic acid is the potential for post-synthetic modification (PSM). This strategy involves chemically altering the framework after its initial synthesis, allowing for the introduction of new functionalities without disrupting the crystalline structure. researchgate.netsemanticscholar.org The pendant amino group serves as a versatile chemical handle for a wide range of covalent modifications. ekb.egekb.eg
The reactivity of the primary amine on the linker enables a variety of covalent reactions to be performed within the MOF's pores. This approach is a powerful tool for tailoring the chemical environment of the pores and enhancing material performance for specific applications. nih.gov
Common PSM reactions involving the amino group include:
Amide Coupling: The amino group can react with carboxylic acids or acyl chlorides to form stable amide bonds. This method has been used to graft various organic molecules onto the framework. researchgate.net
Schiff Base Condensation: Reaction with aldehydes or ketones results in the formation of imines (Schiff bases). This is a highly efficient and often reversible reaction that can be used to introduce new functional groups or create responsive materials. For example, the PSM of UiO-66-NH2 with 2-(Methylthio)benzaldehyde creates a new sulfur-containing MOF through a Schiff base reaction. nih.gov
Isocyanate Reaction: Amines readily react with isocyanates to form urea (B33335) linkages, providing another robust method for functionalizing the interior of the MOF.
The success of PSM depends on the accessibility of the amino groups within the porous structure and the stability of the MOF under the required reaction conditions. These modifications can dramatically alter the MOF's properties, such as its selectivity in adsorption, catalytic activity, or sensing capabilities. nih.gov
Table 1: Examples of Post-Synthetic Modification Reactions on Amino-Functionalized MOFs
| Parent MOF | Reagent | Reaction Type | Resulting Functionality | Reference |
|---|---|---|---|---|
| UiO-66-NH2 | 2-(Methylthio)benzaldehyde | Schiff Base Condensation | Sulfur-containing imine | nih.gov |
| NH2-MIL-53(Al) | Styrylpyrene | Amide Formation | Pendant pyrene (B120774) group | researchgate.net |
| IRMOF-3 | Acetic Anhydride (B1165640) | Acylation | Acetamide group | researchgate.net |
| UiO-66-NH2 | Various Alkyl Anhydrides | Acylation | Alkyl amides | semanticscholar.org |
Applications of Modified MOFs in Tailored Functionality
Metal-Organic Frameworks (MOFs) synthesized with 2-aminobenzene-1,3,5-tricarboxylic acid, also known as 2-aminotrimesic acid, possess a distinct advantage due to the reactive pendant amine (-NH2) group. This functionality serves as a chemical handle for post-synthetic modification (PSM), a powerful strategy to introduce new active sites and enhance the properties of the parent MOF without altering its underlying framework. nih.govrsc.org PSM enables the tailoring of MOFs for specific, advanced applications by covalently modifying the organic linkers. nih.gov
One significant application of such modified MOFs is in the field of chemical sensing. For instance, researchers have successfully modified UiO-66-NH2, a zirconium-based MOF, through a reaction with 2-(Methylthio)benzaldehyde. nih.gov This modification introduces a new sulfur-containing functional group, creating a novel MOF termed UiO-66-NSMe. nih.gov This tailored framework demonstrates high selectivity and sensitivity for the luminescent detection of mercury (II) ions, a critical environmental pollutant. nih.gov
The versatility of the amine group allows for a variety of chemical transformations. Organic molecules can be grafted onto the framework, and metal complexes can be formed, leveraging the reactivity of the amino group. researchgate.net This approach has been used to chelate metal ions like Cr(III) or to dope (B7801613) MOFs with silver nanoparticles, thereby imparting new catalytic or antimicrobial properties. researchgate.net Such modifications can, however, influence the physical properties of the MOF, sometimes leading to a decrease in surface area and pore volume. researchgate.net
The ability to functionalize the pores of these MOFs opens up possibilities for creating materials with precisely controlled chemical environments, leading to enhanced performance in areas such as catalysis, chemical separation, and targeted substance detection. rsc.orgresearchgate.net
Biomimetic Crystallization Approaches for MOF Formation
Biomimetic crystallization is an emerging strategy that mimics natural biomineralization processes to synthesize MOFs under mild, environmentally friendly conditions. escholarship.org This approach often employs biomacromolecules, such as proteins or peptides, as nucleation agents to facilitate MOF crystallization in aqueous solutions at room temperature. nih.govacs.orgnih.gov This method is particularly advantageous for encapsulating sensitive guest molecules like enzymes, as it avoids the harsh conditions of traditional solvothermal synthesis. nih.govnih.gov
The presence of the amino group on the 2-aminobenzene-1,3,5-tricarboxylic acid linker has been shown to be crucial for facilitating rapid, biomimetic crystallization. nih.govacs.org Studies have demonstrated that amine-functionalized carboxylate ligands, when combined with metal ions like zinc(II), accelerate the formation of crystalline MOFs. nih.govacs.org This is in contrast to their non-functionalized counterparts, such as benzene-1,3,5-tricarboxylic acid (BTC), which often lead to long reaction times or the formation of amorphous precipitates under similar conditions. nih.govacs.org
This accelerated crystallization is vital for the successful immobilization of enzymes within the MOF structure, a process known as biomimetic mineralization. nih.govacs.org The resulting enzyme@MOF composites benefit from the protective environment of the framework, which can prevent denaturation and maintain the enzyme's catalytic activity outside its native cellular environment. nih.govnih.gov Research in this area is expanding the library of MOFs suitable for biomimetic mineralization beyond the commonly studied zeolitic imidazolate frameworks (ZIFs). nih.govacs.orgnih.gov
Application-Specific MOF Architectures (e.g., Gas Separation, Gas Storage, Water Treatment)
The unique structural and chemical properties of MOFs constructed from 2-aminobenzene-1,3,5-tricarboxylic acid make them highly suitable for a range of specific applications, particularly in environmental and energy-related fields. rsc.orgresearchgate.net
Gas Separation and Storage: The tunable pore sizes and the presence of functional amine groups within the framework are highly advantageous for selective gas separation and storage. scitepress.orgmdpi.com The amine groups can exhibit a higher affinity for acidic gases like carbon dioxide (CO2), enhancing the selectivity of the MOF for capturing CO2 from gas mixtures, such as flue gas or natural gas. mdpi.com This makes these materials promising candidates for carbon capture technologies aimed at mitigating greenhouse gas emissions. scitepress.org Furthermore, the high porosity and large surface area inherent to MOFs allow for significant storage capacities for gases like hydrogen (H2) and methane (B114726) (CH4), which are important for clean energy applications. rsc.orgresearchgate.net
Water Treatment: In the realm of water purification, MOFs containing the 2-aminobenzene-1,3,5-tricarboxylic acid linker have demonstrated significant potential. mdpi.com They can be employed as effective adsorbents for removing various pollutants from water. For example, lanthanum-based MOFs fabricated with an amine-functionalized linker have shown high defluoridation capacities, addressing the issue of fluoride (B91410) contamination in drinking water. acs.org Additionally, MOFs synthesized with metal ions like zirconium, iron, and aluminum using benzene-1,3,5-tricarboxylic acid have also proven effective for fluoride removal. researchgate.net The functionalized pores can also be tailored to capture heavy metal ions. For instance, a copper-based MOF was functionalized with polysulfides to create a sorbent with high selectivity for toxic heavy metals like mercury(II) and lead(II). nih.gov
Table 1: Performance of MOFs in Specific Applications
| MOF System | Application | Key Performance Metric | Reference |
|---|---|---|---|
| La@ABDC (amine-functionalized) | Water Defluoridation | 4950 mgF⁻ kg⁻¹ capacity | acs.org |
| Polysulfide-functionalized Cu-BTC | Hg(II) Sorption | ~100% extraction recovery | nih.gov |
| TIBM-Cu MOF | CO₂ Adsorption | 3.60 mmol/g capacity at 1 bar, 298 K | mdpi.com |
| Amine-functionalized In/Al/Zr-MOFs | Gas Storage/Separation | Promising for H₂ storage and C₃Hₙ/C₂Hₙ separation | rsc.org |
Covalent Organic Frameworks (COFs) Utilizing 2-Aminobenzene-1,3,5-tricarboxylic Acid Scaffolds
Linker Design for COF Assembly
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The design and synthesis of COFs rely on the principle of reticular chemistry, where the geometry and connectivity of the molecular building blocks, or linkers, dictate the topology of the resulting framework. tcichemicals.com
2-Aminobenzene-1,3,5-tricarboxylic acid is a valuable linker for COF synthesis due to its trifunctional nature and the specific arrangement of its reactive groups. The molecule possesses C3 symmetry with three carboxyl groups that can participate in condensation reactions, and an amine group that can also be used for forming linkages or for post-synthetic functionalization. tcichemicals.com
The most common reactions for forming COFs involve dynamic covalent chemistry, which allows for "error correction" during the synthesis, leading to more crystalline materials. nih.gov For amine-containing linkers, condensation reactions with aldehydes to form imine-linked COFs are prevalent. tcichemicals.com These imine-based COFs are often more chemically stable than earlier boroxine (B1236090) or boronate ester-based COFs. The rigid structure and defined geometry of the 2-aminobenzene-1,3,5-tricarboxylic acid scaffold help ensure the formation of an ordered, porous network rather than an amorphous polymer.
Impact of Amine and Carboxyl Functionalities on COF Topology and Porosity
The functional groups of the 2-aminobenzene-1,3,5-tricarboxylic acid linker play a direct role in determining the final structure and properties of the COF. The three carboxyl groups, arranged at 120-degree angles on the benzene (B151609) ring, act as nodes for network formation. When reacted with a linear ditopic linker (e.g., a diamine), they can generate a 2D hexagonal framework.
The amine group, while also a potential reaction site, significantly influences the chemical environment within the COF's pores. When left unreacted, these pendant amine groups line the pore walls, creating specific interaction sites. This functionalization is particularly impactful for applications like selective CO2 capture. wur.nlnih.gov The basic amine groups can interact favorably with acidic CO2 molecules, enhancing both the uptake capacity and the selectivity of the COF for CO2 over other gases like nitrogen (N2). wur.nlnih.gov
The porosity of the resulting COF is a direct consequence of the linker's length and the network's topology. The use of a relatively compact linker like 2-aminobenzene-1,3,5-tricarboxylic acid typically results in microporous materials, with pore sizes of less than 2 nm. nih.gov The specific surface area and pore volume can be substantial, although the incorporation of functional groups can sometimes slightly reduce these values compared to a non-functionalized parent structure. The ordered, porous structure with tailored chemical functionality makes these COFs highly promising for applications in gas separation and catalysis. nih.gov
Supramolecular Assemblies and Architectures
Beyond forming covalently bonded frameworks like MOFs and COFs, 2-aminobenzene-1,3,5-tricarboxylic acid and its parent compound, benzene-1,3,5-tricarboxylic acid (trimesic acid, H3BTC), are exceptional building blocks for creating complex supramolecular assemblies through non-covalent interactions. rsc.orgrsc.org The primary driving force for this self-assembly is hydrogen bonding. rsc.org
The three carboxylic acid groups are potent hydrogen-bond donors and acceptors, enabling the formation of robust and predictable patterns. A common and highly stable motif is the formation of a "chicken-wire" or honeycomb-like 2D network where six molecules connect through hydrogen bonds between their carboxyl groups, forming a large hexagonal cavity. mpg.de These 2D sheets can then stack through weaker π-π interactions between the aromatic rings. rsc.org
The presence of the amine group in 2-aminobenzene-1,3,5-tricarboxylic acid introduces additional hydrogen bonding capabilities, potentially leading to more complex or altered 3D packing arrangements compared to H3BTC. These non-covalent frameworks can form host-guest systems, where the cavities within the hydrogen-bonded network can accommodate other molecules. rsc.orgmpg.de The formation and stability of these assemblies are influenced by factors such as solvent, temperature, and the presence of complementary guest molecules that can co-crystallize with the acid linker. mpg.de The study of these supramolecular structures is fundamental to crystal engineering, providing insights into the rational design of solid-state materials with desired architectures. rsc.org
Hydrogen Bonding Networks and Directed Self-Assembly
2-Aminobenzene-1,3,5-tricarboxylic acid is a molecule of significant interest in the field of crystal engineering and supramolecular chemistry due to its unique arrangement of functional groups. The presence of both carboxylic acid and amino groups on a rigid benzene ring allows for the formation of extensive and predictable hydrogen bonding networks. These non-covalent interactions are the driving force behind the directed self-assembly of molecules into well-ordered, higher-dimensional structures.
The three carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the amino group also participates as a hydrogen bond donor. This multiplicity of hydrogen bonding sites allows for the formation of robust and intricate networks. The spatial arrangement of these functional groups dictates the geometry of the resulting supramolecular assemblies. Similar to other benzene-1,3,5-tricarboxylic acid derivatives, this compound can form honeycomb-like networks or more complex three-dimensional structures. mpg.de
The directed self-assembly of coordination polymers incorporating aminobenzoic acid derivatives has been shown to be influenced by factors such as the choice of metal ion. nih.gov Different metal ions can lead to different coordination modes of the ligand, which in turn affects the architecture of the resulting polymer. nih.gov For instance, the coordination of a related ligand, 1-aminobenzene-3,4,5-tricarboxylic acid, with cadmium(II) and zinc(II) ions resulted in the formation of distinct two-dimensional network structures. nih.gov
Derivatives of benzene-1,3,5-tricarboxamide (B1221032) (BTA) are well-known for their ability to form functional soft materials through complementary hydrogen bonding. rsc.org These molecules can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. tue.nl This principle of directed self-assembly through hydrogen bonding is directly applicable to 2-aminobenzene-1,3,5-tricarboxylic acid.
| Compound | Interacting Groups | Resulting Structure | Reference |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | Carboxylic acid dimers | 2D supramolecular honeycomb networks | mpg.de |
| 1-aminobenzene-3,4,5-tricarboxylic acid with Cd(II) | Carboxylate and amino groups with metal ions | Two-dimensional network structure | nih.gov |
| Benzene-1,3,5-tricarboxamide derivatives | Amide-amide hydrogen bonding | One-dimensional rod-like structures | rsc.orgtue.nl |
Templated Synthesis of Ordered Supramolecular Structures
Templated synthesis is a powerful strategy for controlling the self-assembly of molecules to create highly ordered supramolecular structures with specific topologies and functionalities. This approach utilizes a template, which can be a surface, another molecule, or an ion, to direct the arrangement of building blocks into a desired architecture that might not be accessible through spontaneous self-assembly.
A notable example of templated synthesis, analogous to what could be achieved with 2-aminobenzene-1,3,5-tricarboxylic acid, involves the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (a related tricarboxylic acid) on a silver surface. mpg.de In this study, the molecules formed two-dimensional supramolecular honeycomb networks with cavities of a specific size. mpg.de The silver surface acts as a template, guiding the molecules to arrange in a highly ordered fashion. The voids within this network are capable of hosting guest molecules, demonstrating the potential for creating functional host-guest systems. mpg.de
The study also revealed that these self-assembled structures can undergo temperature-induced phase transformations, leading to different, more closely-packed arrangements. mpg.de This highlights the dynamic nature of these supramolecular systems and the ability to control their structure through external stimuli.
While specific research on the templated synthesis using 2-aminobenzene-1,3,5-tricarboxylic acid is not extensively documented in the provided search results, its structural features suggest a strong potential for such applications. The combination of coordinating carboxylic acid groups and a hydrogen-bonding amino group makes it an excellent candidate for surface-templated self-assembly. The amino group could introduce specific interactions with the surface or with other molecules, potentially leading to unique and functional arrangements.
The principles of templated synthesis are broadly applicable to molecules like 2-aminobenzene-1,3,5-tricarboxylic acid for the construction of advanced materials. For example, the use of templates could enable the fabrication of porous frameworks with tailored pore sizes and chemical environments for applications in catalysis, separations, and sensing.
| Template | Building Block | Resulting Structure | Key Feature | Reference |
| Ag(111) surface | 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | 2D supramolecular honeycomb networks | Confinement of guest molecules in nanocavities | mpg.de |
| --- | 2-Aminobenzene-1,3,5-tricarboxylic acid | (Hypothetical) Ordered 2D or 3D networks | Potential for unique surface interactions and functionality due to the amino group | --- |
Advanced Characterization Techniques for Materials Incorporating 2 Aminobenzene 1,3,5 Tricarboxylic Acid
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the successful synthesis and purity of materials containing 2-aminobenzene-1,3,5-tricarboxylic acid. These methods probe the molecular-level structure by analyzing the interaction of the material with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-aminobenzene-1,3,5-tricarboxylic acid and confirming its presence within a larger material framework. While detailed spectra for the isolated compound are not widely published, the expected chemical shifts can be predicted based on its functional groups.
¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in the molecule. For 2-aminobenzene-1,3,5-tricarboxylic acid, one would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the acidic protons of the carboxylic acid (-COOH) groups. The aromatic protons would appear in the typical downfield region, while the amine and carboxylic acid protons would be broader signals, with their exact positions depending on the solvent and concentration.
¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Key signals would include those for the carboxyl carbons, the aromatic carbons directly bonded to the amine group, and the other aromatic carbons. The presence of the electron-donating amine group would influence the chemical shifts of the adjacent aromatic carbons. nih.gov
Table 1: Predicted NMR Chemical Shifts for 2-Aminobenzene-1,3,5-tricarboxylic acid
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (C-H) | 7.5 - 8.5 |
| ¹H | Amine (-NH₂) | 4.0 - 6.0 (broad) |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 (very broad) |
| ¹³C | Carboxylic Acid (-C=O) | 165 - 175 |
| ¹³C | Aromatic (C-N) | 145 - 155 |
| ¹³C | Aromatic (C-H) | 115 - 130 |
| ¹³C | Aromatic (C-COOH) | 130 - 140 |
Note: These are estimated values and can vary based on solvent, concentration, and temperature.
In the context of MOFs, solid-state NMR can be employed to investigate the local environment of the linker within the framework and its coordination to the metal centers. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For materials incorporating 2-aminobenzene-1,3,5-tricarboxylic acid, the IR spectrum provides clear evidence of its key structural features.
The spectrum of the parent compound, benzene-1,3,5-tricarboxylic acid, shows characteristic peaks for the carboxylic acid O-H stretching (a very broad band around 2500-3300 cm⁻¹), the carbonyl C=O stretching (~1718 cm⁻¹), and aromatic ring vibrations. researchgate.netresearchgate.net When the amino group is present, additional characteristic peaks appear. These include N-H stretching vibrations, typically seen as one or two sharp bands in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.
When this linker is incorporated into a MOF, the IR spectrum changes significantly. The broad O-H stretch from the carboxylic acid diminishes, and the C=O stretching frequency shifts to a lower wavenumber, indicating deprotonation and coordination to the metal center. researchgate.net
Table 2: Characteristic IR Absorption Bands for 2-Aminobenzene-1,3,5-tricarboxylic Acid
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1720 |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-aminobenzene-1,3,5-tricarboxylic acid, the molecular weight is 225.15 g/mol . nih.gov Mass spectrometry would confirm this molecular weight with high precision. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.
Table 3: GC-MS Fragmentation Data for a Related Compound (Trimesic Acid)
| m/z | Interpretation |
| 210 | Molecular Ion [M]⁺ |
| 193 | [M - OH]⁺ |
| 165 | [M - COOH]⁺ |
| 147 | [M - COOH - H₂O]⁺ |
| 120 | [M - 2COOH]⁺ fragment |
Note: Data is for the parent compound Benzene-1,3,5-tricarboxylic acid as a reference for typical fragmentation. The amino-substituted compound would show a molecular ion at m/z = 225 and a different fragmentation pattern.
Structural Elucidation Methods
While spectroscopy confirms the chemical identity, diffraction and microscopy techniques are essential for understanding the higher-order structure, crystallinity, and morphology of materials synthesized with 2-aminobenzene-1,3,5-tricarboxylic acid.
X-ray Diffraction (XRD) (Single Crystal and Powder X-ray Diffraction)
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials.
Powder X-ray Diffraction (PXRD) is used on bulk, polycrystalline samples. For MOFs synthesized using 2-aminobenzene-1,3,5-tricarboxylic acid or its isomers, PXRD is crucial for confirming the formation of the desired crystalline phase, assessing sample purity, and determining lattice parameters. nih.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the material. By comparing the experimental pattern to simulated patterns from databases or single-crystal data, the successful synthesis of a specific MOF structure can be verified. mdpi.comresearchgate.net
Table 4: Example Crystallographic Data for a MOF
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.274 (1) |
| b (Å) | 11.391 (1) |
| c (Å) | 19.274 (3) |
| α (°) | 80.38 (1) |
| β (°) | 82.04 (1) |
| γ (°) | 86.11 (1) |
| Volume (ų) | 1986.3 |
Note: Data shown is for a representative Sr-based MOF (MOF2) to illustrate typical parameters obtained from XRD analysis. nih.gov
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy, Selected Area Electron Diffraction)
Electron microscopy techniques use a beam of electrons to generate high-resolution images of a material's surface and internal structure.
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the material. TEM can confirm the porosity of MOFs and is used to observe nanoscale features.
Selected Area Electron Diffraction (SAED) is a technique often performed within a TEM. By focusing the electron beam on a small area of the sample, a diffraction pattern can be generated. This pattern provides information about the crystallinity of that specific region, complementing the bulk crystallinity data obtained from XRD.
Table 5: Morphological Analysis of MOFs using Electron Microscopy
| MOF System | Linker Type | Microscopy Technique | Observed Morphology |
| TIBM-Cu | Trimesic Acid Derivative | SEM | Large particles (28.29 µm) |
| TIBM-Cr | Trimesic Acid Derivative | SEM | Small particles (0.25 µm) |
| NENU-5 | Trimesic Acid | SEM/TEM | Submicron octahedrons (~800 nm) |
Elemental Analysis (Energy-Dispersive X-ray Analysis, X-ray Photoelectron Spectroscopy)
Elemental analysis is fundamental to verifying the composition of newly synthesized materials. Energy-Dispersive X-ray Analysis (EDX) and X-ray Photoelectron Spectroscopy (XPS) are powerful, non-destructive techniques that provide both qualitative and quantitative information about the elemental makeup and chemical states within a material.
Energy-Dispersive X-ray Analysis (EDX) is often coupled with scanning electron microscopy and provides a rapid analysis of the elemental composition of a sample. For instance, in the analysis of an aluminum-based MOF synthesized with a similar linker, benzene-1,3,5-tricarboxylic acid, EDX confirmed the presence of aluminum and carbon, which are key components of the framework. researchgate.net This technique is instrumental in confirming the incorporation of the expected metal centers and the organic linker into the final material.
X-ray Photoelectron Spectroscopy (XPS) offers more detailed information, not only identifying the elements present but also determining their oxidation states and chemical bonding environments. In studies of related MOFs, XPS survey spectra confirm the presence of core level elements such as carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and the incorporated metal (e.g., Cu 2p). acs.org High-resolution XPS scans of specific elements can be deconvoluted to identify different chemical functionalities. For example, the C 1s spectrum can resolve peaks corresponding to C-C/C=C bonds in the benzene (B151609) ring, C-O bonds, and the carboxylate (C=O) groups of the linker. acs.org Similarly, the N 1s spectrum can confirm the presence of the amino group (-NH₂) from the 2-Aminobenzene-1,3,5-tricarboxylic acid linker. acs.org
Table 1: Representative XPS Data for a Metal-Organic Framework
This table is illustrative, based on typical findings for related MOFs.
| Element (Core Level) | Binding Energy (eV) | Attributed Functional Group/State |
|---|---|---|
| C 1s | 284.8 | C-C / C=C (Aromatic Ring) |
| C 1s | 286.2 | C-N / C-O |
| C 1s | 288.5 | O-C=O (Carboxylate) |
| N 1s | 400.3 | -NH- (Amino Group) |
| O 1s | 532.1 | C=O |
| O 1s | 533.3 | C-O |
Porosity and Surface Area Assessment (e.g., Brunauer-Emmett-Teller (BET) Analysis)
The defining characteristic of many materials derived from 2-Aminobenzene-1,3,5-tricarboxylic acid, especially MOFs, is their high porosity. The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material. This analysis is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.
The shape of the resulting nitrogen adsorption-desorption isotherm provides insight into the porous nature of the material. For many MOFs, a Type I isotherm is observed, which is characteristic of microporous materials (pore size < 2 nm). mdpi.com From this data, several key parameters can be calculated:
BET Surface Area: A measure of the total surface area available for gas adsorption.
Langmuir Surface Area: Another method to calculate surface area, often resulting in a higher value than the BET method. researchgate.net
Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: Often determined using methods like Non-Local Density Functional Theory (NLDFT), providing information on the range and prevalence of different pore sizes within the material. mdpi.com
The specific surface area of MOFs can vary significantly depending on the metal center used and the synthesis conditions. For example, in a study of MOFs synthesized with benzene-1,3,5-tricarboxylic acid, the specific surface areas for Cu-BTC, Zn-BTC, and Fe-BTC were found to be 768.39, 502.63, and 92.4 m²/g, respectively. plos.org
Table 2: Porosity and Surface Area Data for Various MOFs Based on Tricarboxylic Acid Linkers
Data compiled from studies on related materials.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Pore Size Range (nm) |
|---|---|---|---|
| Cu-BTC plos.org | 768.39 | 1.28 | Not Specified |
| Zn-BTC plos.org | 502.63 | 0.66 | Not Specified |
| Fe-BTC plos.org | 92.4 | 0.11 | Not Specified |
| TIBM-Cr mdpi.com | 1000 | 0.53 | 1.0 - 4.0 |
| TIBM-Al mdpi.com | 780 | 0.41 | 1.0 - 3.0 |
Thermogravimetric Analysis (TGA) for Framework Stability Assessment
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature, revealing key information about the material's decomposition profile.
For MOFs incorporating 2-Aminobenzene-1,3,5-tricarboxylic acid, the TGA curve typically shows several distinct weight loss steps:
Initial Weight Loss: A common initial drop in mass at temperatures around 100-200°C is attributed to the removal of guest molecules, such as water or solvent, from the pores of the framework. mdpi.comresearchgate.net
Framework Decomposition: At higher temperatures, a significant and often sharp weight loss occurs. This corresponds to the decomposition of the organic linker and the collapse of the MOF structure. mdpi.comresearchgate.net The temperature at which this decomposition begins is a key indicator of the material's thermal stability.
By comparing the TGA profiles of different materials, researchers can assess their relative stabilities. For example, in a study of related TIBM-MOFs, TIBM-Al showed greater thermal stability, with decomposition occurring between 500-650°C, compared to TIBM-Cr (400-600°C) and TIBM-Cu (300-500°C). mdpi.com This information is vital for determining the operational limits of the material in applications that may involve elevated temperatures.
Table 3: Thermal Decomposition Data for MOFs Based on Tricarboxylic Acid Linkers
Data compiled from studies on related materials.
| Material | Initial Weight Loss Temp. (°C) | Framework Decomposition Temp. Range (°C) | Attributed Cause of Weight Loss |
|---|---|---|---|
| TMA-M MOFs researchgate.net | ~100 - 200 | >300 | Loss of water, followed by linker degradation |
| TIBM-Cu mdpi.com | 50 - 150 | 300 - 500 | Dehydration, followed by decomposition of chelated moieties |
| TIBM-Al mdpi.com | 50 - 150 | 500 - 650 | Dehydration, followed by decomposition of chelated moieties |
Computational and Theoretical Investigations of 2 Aminobenzene 1,3,5 Tricarboxylic Acid and Its Assemblies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure, reactivity, and stability of chemical compounds, offering a molecular-level understanding that complements experimental findings. For a molecule like 2-Aminobenzene-1,3,5-tricarboxylic acid, these calculations can elucidate the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid groups on the benzene (B151609) ring.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies focusing exclusively on 2-Aminobenzene-1,3,5-tricarboxylic acid are not extensively available in the reviewed literature, DFT has been widely applied to structurally similar molecules, such as derivatives of 1,3,5-tris(diphenylamino)benzene (B145324) and other substituted benzoic acids.
For a related compound, 1,3,5-Tris(diphenylamino)benzene, DFT calculations at the B3LYP/6-311G level of theory have been used to determine optimized geometries, including key dihedral angles that define the molecule's three-dimensional shape. researchgate.netresearchgate.net Such studies typically reveal that these types of molecules are non-planar. For 2-Aminobenzene-1,3,5-tricarboxylic acid, DFT calculations would be expected to provide precise bond lengths, bond angles, and dihedral angles, illustrating the steric and electronic effects of the amino and tricarboxylic acid groups on the benzene ring's geometry.
Table 1: Representative DFT-Calculated Geometrical Parameters for Aromatic Carboxylic Acids (Hypothetical Data for 2-Aminobenzene-1,3,5-tricarboxylic acid) This table is illustrative and based on typical values for similar compounds, as specific data for 2-Aminobenzene-1,3,5-tricarboxylic acid is not readily available.
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-N bond length | ~1.40 Å |
| C-C (carboxyl) bond length | ~1.49 Å |
| C=O bond length | ~1.22 Å |
| C-O bond length | ~1.35 Å |
| C-N-H bond angle | ~115° - 120° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity.
Specific FMO analysis data for 2-Aminobenzene-1,3,5-tricarboxylic acid is not prevalent in the literature. However, for similar structures, DFT calculations are routinely used to determine these values. For instance, in studies of substituted triazine derivatives, the HOMO-LUMO energy gap was calculated to be around 4.4871 eV, indicating significant stability. irjweb.com In another study on a complex organic molecule, the HOMO-LUMO gap was found to be much smaller, suggesting higher reactivity. nih.gov For 2-Aminobenzene-1,3,5-tricarboxylic acid, the presence of the amino group (electron-donating) would be expected to raise the HOMO energy, while the carboxylic acid groups (electron-withdrawing) would lower the LUMO energy, likely resulting in a relatively moderate HOMO-LUMO gap.
Table 2: Representative FMO Data (Hypothetical for 2-Aminobenzene-1,3,5-tricarboxylic acid) This table is for illustrative purposes, as specific calculated values for the target compound are not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.0 to -7.0 |
| LUMO | -1.5 to -2.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density arising from donor-acceptor (hyperconjugative) interactions.
While no specific NBO analysis for 2-Aminobenzene-1,3,5-tricarboxylic acid was found, such an analysis would be valuable. For instance, NBO calculations on other nitrogen-containing aromatic compounds have been used to quantify the negative charge on nitrogen atoms, providing insight into their nucleophilicity. researchgate.net In the case of 2-Aminobenzene-1,3,5-tricarboxylic acid, NBO analysis could quantify the charge transfer from the lone pair of the amino group to the antibonding orbitals of the benzene ring and carboxylic acid groups. This would provide a quantitative measure of the electronic communication between the substituent groups.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their assemblies. By simulating the motions of atoms and molecules over time, MD can provide insights into processes like self-assembly, conformational changes, and interactions with solvents.
While MD simulations specifically targeting 2-Aminobenzene-1,3,5-tricarboxylic acid are not readily found, studies on the closely related benzene-1,3,5-tricarboxamides (BTAs) are informative. Atomistic MD simulations have been used to understand the self-assembly of BTA derivatives into supramolecular polymers. rsc.orgresearchgate.net These simulations have elucidated the importance of hydrogen bonding patterns in the stability and formation of different types of dimers and larger aggregates. rsc.org For 2-Aminobenzene-1,3,5-tricarboxylic acid, MD simulations could be employed to study its aggregation behavior in different solvents, the stability of its hydrogen-bonded networks, and its potential to form ordered supramolecular structures.
Topology Analysis and Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding how molecules assemble into larger structures in the solid state and in solution. Topological analysis provides a rigorous framework for characterizing these interactions.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is a method that analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) in the electron density, AIM can provide information about the strength and nature of interactions like hydrogen bonds.
Specific AIM analysis of 2-Aminobenzene-1,3,5-tricarboxylic acid is not available in the reviewed literature. However, AIM is frequently used to study hydrogen bonding in crystals of amino acids and carboxylic acids. Such an analysis for 2-Aminobenzene-1,3,5-tricarboxylic acid would be expected to characterize the various intramolecular and intermolecular hydrogen bonds, for instance, between the carboxylic acid groups and between the amino and carboxylic acid groups. The properties of the BCPs would provide quantitative data on the strength of these interactions, which are critical for the self-assembly and crystal packing of the molecule.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished.
Typically, RDG analysis reveals:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by large, negative values of sign(λ₂)ρ.
Weak Interactions (e.g., van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero.
Strong Repulsive Interactions (e.g., Steric Clashes): Marked by large, positive values of sign(λ₂)ρ.
A specific RDG analysis for 2-Aminobenzene-1,3,5-tricarboxylic acid has not been detailed in the available literature. Such an analysis would be expected to identify intramolecular hydrogen bonds between the amine group and adjacent carboxylic acid groups, as well as intermolecular interactions that dictate the self-assembly and crystal packing of the molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the spatial localization of electrons, providing insights into chemical bonding and electronic structure. aps.orgresearchgate.net
Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron. rsc.org The function's value ranges from 0 to 1. aps.org
High ELF values (approaching 1): Indicate regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores. aps.org
ELF values around 0.5: Represent areas with electron gas-like behavior, typical of metallic bonding. aps.org
Low ELF values: Signify regions of electron delocalization.
Analysis of the ELF map allows for a clear distinction between core and valence electrons and provides a visualization of covalent bonds and lone pairs. rsc.org For 2-Aminobenzene-1,3,5-tricarboxylic acid, an ELF analysis would map the covalent bonds within the benzene ring, the C-N bond, C-C bonds of the carboxyl groups, and the C=O and O-H bonds. It would also highlight the lone pair electrons on the nitrogen and oxygen atoms.
Localized Orbital Locator (LOL): LOL is another function that helps in visualizing areas of high electron localization. It is particularly useful for identifying the nature of chemical bonds and regions of localized orbitals. researchgate.netresearchgate.net LOL maps often use color gradients to represent the degree of electron localization, where red may indicate strong localization (as in covalent bonds and lone pairs) and blue indicates weaker localization or delocalization. researchgate.net
Currently, there are no specific published research findings or data tables detailing the results of ELF or LOL analyses for 2-Aminobenzene-1,3,5-tricarboxylic acid.
Prediction of Material Properties and Reaction Pathways
Computational chemistry provides powerful tools for predicting the properties of new materials and understanding their potential chemical reactions before synthesis. rsc.orgnih.gov Methods like Density Functional Theory (DFT) and reactive force fields (e.g., ReaxFF) are employed for these predictions. rsc.orgnih.gov
Prediction of Material Properties: Theoretical methods can predict various properties of a compound in its solid state. By determining the most stable crystal packing, it is possible to calculate key material properties. nih.gov For a molecule like 2-Aminobenzene-1,3,5-tricarboxylic acid, these could include:
Crystal Density
Lattice Energy
Heat of Formation
Detonation Properties (if applicable)
Electronic Band Gap
For instance, studies on other complex molecules have used DFT to predict the most stable crystal structures and then calculate properties like density and heats of reaction. rsc.org
Prediction of Reaction Pathways: Computational modeling can also be used to investigate the mechanisms of chemical reactions, such as thermal decomposition. nih.gov Reactive molecular dynamics simulations can model the breaking and forming of chemical bonds at high temperatures, identifying the initial steps of decomposition, subsequent reaction pathways, and final products. nih.gov
Detailed theoretical predictions of the material properties and specific reaction pathways for 2-Aminobenzene-1,3,5-tricarboxylic acid are not currently available in the reviewed scientific literature.
Emerging Research Directions and Future Outlook
Integration in Hybrid Materials Systems
The primary application of 2-Aminobenzene-1,3,5-tricarboxylic acid in materials science is as an organic strut in the construction of MOFs. The linker's geometry, featuring three carboxylate groups in a 1,3,5-substitution pattern on a benzene (B151609) ring, facilitates the formation of robust, three-dimensional porous networks when coordinated with metal ions or clusters.
The key feature of this linker is the pendant amino (-NH2) group, which projects into the pores of the resulting framework. This functional group does not typically participate in the primary framework construction but provides a reactive site for further chemical transformations, a process known as post-synthetic modification (PSM). This allows for the covalent attachment of various functional molecules to the framework's internal surface without altering the underlying topology. An example of a MOF synthesized using this linker is NH2-MOF-808, a material designed for photocatalytic applications. patsnap.com The integration of this amino-functionalized linker is a critical strategy for developing "task-specific" hybrid materials where the framework provides the structure and porosity, and the functional group imparts specific chemical properties.
Advanced Applications in Catalysis and Sensing
The unique structural and chemical attributes of frameworks derived from 2-Aminobenzene-1,3,5-tricarboxylic acid open up possibilities in catalysis and chemical sensing. The inherent porosity allows for the diffusion of substrates, while the functional amino groups can act as active sites or anchors for catalytic species and sensing moieties.
Frameworks built with this amino-functionalized linker are promising candidates for heterogeneous catalysis. The amino groups can function as basic sites, catalyzing reactions such as Knoevenagel condensation. More significantly, they can serve as platforms for creating more complex catalytic systems.
A notable application is in photocatalysis. A MOF designated NH2-MOF-808, synthesized from 2-amino-1,3,5-benzenetricarboxylic acid, has been demonstrated as an effective catalyst for the degradation of organic dyes under simulated sunlight. patsnap.com The material shows significant activity in breaking down pollutants like rhodamine B (RhB) and methyl orange (MO), highlighting its potential in environmental remediation. patsnap.com The amino group is believed to play a role in enhancing the photocatalytic efficiency of the framework.
Photocatalytic Degradation Efficiency of NH2-MOF-808
| Pollutant | Degradation Time (minutes) | Degradation Efficiency (%) |
|---|---|---|
| Rhodamine B (RhB) | 120 | 96.8 |
| Methyl Orange (MO) | 120 | 91.3 |
Enzyme immobilization within porous supports is a critical strategy for enhancing enzyme stability, facilitating reuse, and simplifying product separation in industrial biocatalysis. acs.orgnih.gov MOFs functionalized with amino groups are considered excellent candidates for this purpose. nih.gov
The amino groups on the pore walls of a framework made from 2-Aminobenzene-1,3,5-tricarboxylic acid can serve as covalent anchoring points for enzymes. A common method involves activating the amino groups with a cross-linking agent like glutaraldehyde, which then reacts with surface amine residues (e.g., lysine) on the enzyme to form stable imine bonds. This covalent attachment can prevent enzyme leaching and often improves thermal and operational stability by restricting conformational changes. nih.gov While this is a well-established general strategy, specific studies detailing the immobilization of enzymes into frameworks derived solely from 2-Aminobenzene-1,3,5-tricarboxylic acid are not yet prominent in the literature.
Luminescent metal-organic frameworks (L-MOFs) are a class of materials being extensively explored for chemical sensing. Their detection mechanism often relies on changes in their fluorescence intensity (quenching or enhancement) upon interaction with a specific analyte. Frameworks constructed from aromatic linkers like 2-Aminobenzene-1,3,5-tricarboxylic acid are often inherently fluorescent.
The amino group is particularly valuable for sensing applications. It can act as a recognition site, binding to specific analytes through hydrogen bonding or other interactions, which in turn affects the luminescent properties of the framework. Alternatively, the amino group can be post-synthetically modified to install more complex and selective analyte receptors. Such sensors have shown high sensitivity and selectivity for detecting various species, including metal ions and nitroaromatic compounds, which are common pollutants.
Strategies for Scalable Synthesis and Industrial Translation
For any material to move from laboratory research to industrial application, a scalable and economically viable synthesis route is essential. A patented method outlines a feasible, multi-step process for producing 2-amino-1,3,5-benzenetricarboxylic acid. patsnap.com This process avoids the direct, and often difficult, functionalization of the pre-formed trimesic acid core.
The synthesis begins with a more accessible starting material and introduces the required functional groups sequentially. This approach offers better control over the reaction and potentially higher yields, making it more amenable to scaling up. patsnap.com
Synthetic Pathway to 2-Amino-1,3,5-benzenetricarboxylic acid
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1. Nitration | 3,5-dimethylbenzoic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 2-nitro-3,5-dimethylbenzoic acid |
| 2. Oxidation | 2-nitro-3,5-dimethylbenzoic acid | Potassium Permanganate | 2-nitro-1,3,5-benzenetricarboxylic acid |
| 3. Reduction | 2-nitro-1,3,5-benzenetricarboxylic acid | Palladium on Carbon (Pd/C), Hydrogen | 2-amino-1,3,5-benzenetricarboxylic acid |
Bio-relevant Applications Beyond Direct Clinical Trials
The unique properties of MOFs, such as high porosity, large surface area, and tunable functionality, make them attractive candidates for biomedical applications, including drug delivery and bio-imaging. researchgate.netoup.com Amino-functionalized MOFs are of particular interest due to the potential for improved biocompatibility and the ability to conjugate biomolecules. oup.com
Frameworks derived from 2-Aminobenzene-1,3,5-tricarboxylic acid could theoretically serve as nanocarriers for therapeutic agents. Their high pore volume would allow for the loading of significant quantities of drug molecules, which could then be released in a controlled manner at a target site. The amino groups on the surface could be used to attach targeting ligands (e.g., folic acid) to direct the nanocarrier to specific cells, such as cancer cells. Furthermore, these materials could be used as contrast agents in medical imaging, although specific research into these applications using frameworks from this particular linker remains an area for future exploration.
The provided outline requests a thorough examination of "Novel Linker Designs and Combinatorial Approaches in Reticular Chemistry" centered on 2-Aminobenzene-1,3,5-tricarboxylic acid. This necessitates access to specific research findings, data tables, and detailed discussions which are not present in the available search results. While the broader fields of reticular chemistry and the use of similar functionalized linkers in Metal-Organic Frameworks (MOFs) are well-documented, a direct and detailed focus on 2-Aminobenzene-1,3,5-tricarboxylic acid within this context is absent.
Therefore, this article cannot be generated with the required level of scientific accuracy and detail at this time due to the lack of specific research data for the specified compound and its applications as requested in the detailed outline.
Q & A
Q. What are the key structural features of 2-Aminobenzene-1,3,5-tricarboxylic acid, and how are they experimentally determined?
The compound’s structure is characterized by X-ray crystallography to resolve its planar aromatic core, carboxyl group orientations, and amino group positioning. Dihedral angles between the benzene ring and carboxyl groups (e.g., 7.8–81.4°) and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N and intermolecular O–H⋯O interactions) are critical for supramolecular assembly. These parameters are quantified via crystallographic data and refined using software like PLATON .
Q. How do the amino and carboxyl functional groups influence coordination chemistry in metal-organic frameworks (MOFs)?
The three carboxyl groups act as polydentate ligands, enabling diverse coordination modes (e.g., monodentate, bridging) with metal ions, while the amino group provides additional hydrogen-bonding sites. This dual functionality facilitates the formation of 3D frameworks, as seen in analogous tricarboxylate-based MOFs. The angular arrangement of carboxyl groups can direct specific network topologies, such as pcu or fcu nets, depending on metal-ligand stoichiometry .
Q. What analytical methods are commonly used to detect and quantify 2-Aminobenzene-1,3,5-tricarboxylic acid in complex matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for trace quantification due to its high sensitivity and specificity. For structural validation, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are employed to confirm functional group vibrations (e.g., C=O stretching at ~1700 cm⁻¹) and proton environments .
Advanced Research Questions
Q. How can 2-Aminobenzene-1,3,5-tricarboxylic acid be optimized as a ligand for designing luminescent or catalytic MOFs?
The ligand’s rigidity and multiple coordination sites allow for tunable luminescence via antenna effects or metal-to-ligand charge transfer (MLCT). For catalytic MOFs, pairing with redox-active metal nodes (e.g., Co(II), Fe(III)) enhances activity in oxygen reduction reactions (ORR). Solvothermal synthesis under controlled pH (4–6) and temperature (80–120°C) optimizes crystallinity and porosity .
Q. What strategies address solubility challenges during the synthesis of 2-Aminobenzene-1,3,5-tricarboxylic acid-based coordination polymers?
Mixed-solvent systems (e.g., DMF/H₂O or ethanol/water) improve ligand solubility. Modulating reaction kinetics via slow evaporation or diffusion methods reduces amorphous byproducts. Chelating agents (e.g., pyridine derivatives) can stabilize intermediate coordination states .
Q. How are contradictions in supramolecular structural data resolved (e.g., conflicting hydrogen-bonding motifs)?
Complementary techniques like powder XRD, Hirshfeld surface analysis, and computational modeling (DFT, MD simulations) reconcile discrepancies. For example, π-π stacking interactions (centroid distances ~3.5 Å) may compete with hydrogen bonds, requiring energy calculations to prioritize dominant interactions .
Q. What methodologies validate the purity and stability of 2-Aminobenzene-1,3,5-tricarboxylic acid under varying experimental conditions?
Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) monitors aggregation in solution. Purity is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis (EA). Stability under acidic/basic conditions is tested via pH-dependent NMR .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
